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molecular formula C12H7IO B1662023 4-Iododibenzofuran CAS No. 65344-26-5

4-Iododibenzofuran

Cat. No. B1662023
M. Wt: 294.09 g/mol
InChI Key: ACEYZYYNAMWIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193745B2

Procedure details

4-Iododibenzo[b,d]furan (10 g, 34.0 mmol) and potassium phosphate (23.49 g, 102 mmol) were dissolved in 200 mL of toluene and 20 mL of water. The reaction was purged with nitrogen for 20 minutes and then 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (5.34 mL, 5.94 mmol), Pd2(dba)3 (0.311 g, 0.34 mmol) and S-Phos (0.558 g, 1.36 mmol) were added. The reaction was refluxed for 18 hours. After allowing the reaction to cool to room temperature, 100 mL of water was added, the organic and aqueous layers were separated, and the aqueous layer extracted twice with 100 mL of toluene. The organic layers were passed through a plug of silica gel, eluting with DCM. After evaporation of the solvent, the crude product was subjected to column chromatography (SiO2, 3% ethyl acetate in hexane to 5% ethyl acetate in hexane, v/v) to yield 6 g (96.7%) pure product which was confirmed GC.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
23.49 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step Two
Quantity
0.311 g
Type
catalyst
Reaction Step Two
Quantity
0.558 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
96.7%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:23]B1OB(C)OB(C)O1>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>[CH3:23][C:2]1[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=CC2=C1OC1=C2C=CC=C1
Name
potassium phosphate
Quantity
23.49 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.34 mL
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
Quantity
0.311 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.558 g
Type
catalyst
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the organic and aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with 100 mL of toluene
WASH
Type
WASH
Details
eluting with DCM
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1OC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 554.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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